

# Investigating the Role of CRF1 Receptors with NBI-35965: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | NBI-35965 |           |  |  |  |
| Cat. No.:            | B8022463  | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation of Corticotropin-Releasing Factor Receptor 1 (CRF1) using the selective antagonist, **NBI-35965**. This document details the pharmacological properties of **NBI-35965**, its interaction with the CRF1 receptor, and comprehensive experimental protocols for its characterization in both in vitro and in vivo models.

## Introduction to CRF1 Receptors and NBI-35965

Corticotropin-releasing factor (CRF) is a 41-amino acid neuropeptide that plays a central role in the body's response to stress.[1] It mediates its effects through two main G protein-coupled receptors, CRF1 and CRF2.[2] The CRF1 receptor is predominantly expressed in the brain, including the cortex, cerebellum, hippocampus, and amygdala, and is critically involved in mediating the endocrine, autonomic, and behavioral responses to stress.[3] Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS).[4][5]

**NBI-35965** is a potent, selective, and orally active non-peptide antagonist of the CRF1 receptor.[6] It exhibits high binding affinity for CRF1 with no significant affinity for the CRF2 receptor, making it a valuable tool for elucidating the specific roles of CRF1 in physiological and pathological processes.[6]



## **Quantitative Data Presentation**

The following tables summarize the key quantitative data for **NBI-35965**, facilitating a clear comparison of its pharmacological and pharmacokinetic properties.

Table 1: In Vitro Binding Affinity and Functional Potency of NBI-35965

| Parameter                                               | Receptor                                                                   | Value | Reference |
|---------------------------------------------------------|----------------------------------------------------------------------------|-------|-----------|
| Binding Affinity (Ki)                                   | Human CRF1                                                                 | ~4 nM | [6]       |
| Rat CRF1                                                | 4 nM                                                                       | [6]   |           |
| Human CRF2                                              | >10,000 nM                                                                 | [6]   | _         |
| Functional Potency<br>(pIC50)                           | Inhibition of Sauvagine-induced cAMP accumulation (CRF1 transfected cells) | 7.1   | [6]       |
| Inhibition of CRF-<br>induced ACTH release<br>(in vivo) | 6.9                                                                        | [6]   |           |

Table 2: Pharmacokinetic Properties of NBI-35965 in Rodents



| Parameter                                | Species | Dose & Route   | Value        | Reference |
|------------------------------------------|---------|----------------|--------------|-----------|
| Oral<br>Bioavailability                  | Rat     | 10 mg/kg, p.o. | 34%          | [5]       |
| Plasma<br>Clearance                      | Rat     | 10 mg/kg, p.o. | 17 mL/min/kg | [5]       |
| Volume of Distribution                   | Rat     | 10 mg/kg, p.o. | 17.8 L/kg    | [5]       |
| Half-life (t½)                           | Rat     | 10 mg/kg, p.o. | 12 hours     | [5]       |
| Peak Plasma<br>Concentration<br>(Cmax)   | Rat     | 10 mg/kg, p.o. | 560 ng/mL    | [5]       |
| Time to Peak Plasma Concentration (Tmax) | Rat     | 10 mg/kg, p.o. | 1 hour       | [5]       |
| Peak Brain<br>Concentration              | Rat     | 10 mg/kg, p.o. | 700 ng/g     | [5]       |

# **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the interaction of **NBI-35965** with CRF1 receptors.

## **In Vitro Assays**

This protocol determines the binding affinity of **NBI-35965** for the CRF1 receptor through competitive displacement of a radiolabeled ligand.

- Materials:
  - Membrane preparation from cells stably expressing human or rat CRF1 receptors (e.g., HEK293 cells).[7]



- Radioligand: [125I]Tyr0-Sauvagine.[7][8]
- Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.[9]
- Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.2% BSA, pH 7.4.
- NBI-35965 stock solution (in DMSO).
- Unlabeled ligand for non-specific binding determination (e.g., unlabeled Sauvagine).
- 96-well microplates.
- Glass fiber filters (e.g., GF/C).[9]
- Filtration apparatus.
- o Scintillation counter.
- Procedure:
  - Prepare membrane homogenates from CRF1-expressing cells.[9]
  - In a 96-well plate, add binding buffer, a fixed concentration of [125I]Tyr0-Sauvagine
     (typically at a concentration close to its Kd), and varying concentrations of NBI-35965.[10]
  - For total binding, add vehicle (DMSO) instead of NBI-35965.
  - For non-specific binding, add a high concentration of unlabeled Sauvagine.
  - Add the membrane preparation to initiate the binding reaction.
  - Incubate the plate at room temperature for 2 hours with gentle agitation.
  - Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
     [9]
  - Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
  - Measure the radioactivity retained on the filters using a scintillation counter.



 Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[10]

This assay measures the ability of **NBI-35965** to antagonize CRF1 receptor-mediated Gs protein activation and subsequent cyclic AMP (cAMP) production.

#### Materials:

- HEK293 cells transiently or stably transfected with the human CRF1 receptor.
- Cell culture medium (e.g., DMEM supplemented with 10% FBS).[2]
- Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).[11]
- CRF1 receptor agonist (e.g., Sauvagine or CRF).[6]
- NBI-35965 stock solution (in DMSO).
- cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[2][11]

#### Procedure:

- Plate CRF1-transfected HEK293 cells in a 96-well plate and culture overnight.
- Wash the cells with stimulation buffer.
- Pre-incubate the cells with varying concentrations of NBI-35965 or vehicle for 15-30 minutes.
- Stimulate the cells with a fixed concentration of a CRF1 agonist (typically the EC80 concentration) for 15-30 minutes at 37°C.[11]
- Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
- Analyze the data using a sigmoidal dose-response curve to determine the IC50 of NBI-35965 for the inhibition of agonist-induced cAMP production.[11]



## In Vivo Assays

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the time spent and the number of entries into the open arms.[12]

- Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) or mice.[13]
- Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[13]
- Procedure:
  - Habituate the animals to the testing room for at least 1 hour before the experiment.
  - Administer NBI-35965 (e.g., 10-30 mg/kg, p.o. or i.p.) or vehicle at a specified time before the test (e.g., 60 minutes).[6]
  - Place the animal in the center of the maze, facing an open arm.[8]
  - Allow the animal to freely explore the maze for a 5-minute session.
  - Record the number of entries and the time spent in the open and closed arms using a video-tracking system.
  - Analyze the data to compare the percentage of time spent in the open arms and the
    percentage of open arm entries between the NBI-35965-treated and vehicle-treated
    groups. An increase in these parameters indicates an anxiolytic-like effect.[13]

This model assesses the role of CRF1 in stress-induced visceral pain, a key feature of IBS.[14]

- Animals: Adult male rats.[14]
- Procedure:
  - Induce stress in the animals, for example, using water avoidance stress (WAS) for 1 hour.
     [14]
  - Administer NBI-35965 (e.g., 20 mg/kg, s.c.) or vehicle prior to the stressor.[6]



- Measure the visceromotor response (VMR) to colorectal distension (CRD) by inflating a balloon catheter inserted into the colon at varying pressures (e.g., 20, 40, 60 mmHg).[15]
   The VMR is typically quantified by measuring the abdominal muscle contractions.
- Compare the VMR in stressed animals treated with NBI-35965 to vehicle-treated stressed and non-stressed control groups. A reduction in the VMR by NBI-35965 indicates its ability to blunt stress-induced visceral hyperalgesia.[14][16]

This assay evaluates the effect of **NBI-35965** on the hypothalamic-pituitary-adrenal (HPA) axis response to stress.

- Animals: Adult male mice or rats.
- Procedure:
  - Administer NBI-35965 or vehicle.
  - Subject the animals to a stressor (e.g., restraint stress for 15-30 minutes).[17]
  - Collect blood samples at the end of the stress period, typically via tail vein or trunk blood collection following decapitation.[18] It is crucial to collect the samples rapidly to avoid handling-induced stress responses.[18]
  - Measure plasma ACTH concentrations using a commercially available ELISA or radioimmunoassay (RIA) kit.
  - Compare the ACTH levels between the different treatment groups. A suppression of the stress-induced rise in ACTH by NBI-35965 demonstrates its inhibitory effect on the HPA axis.[17]

# Mandatory Visualizations Signaling Pathways





Click to download full resolution via product page

Caption: Simplified CRF1 Receptor Signaling Pathways.

# **Experimental Workflows**





Click to download full resolution via product page

Caption: Workflow for CRF1 Radioligand Binding Assay.





Click to download full resolution via product page

Caption: Workflow for the Elevated Plus Maze Test.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Radioligand binding methods for membrane preparations and intact cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Bioinactive ACTH to ACTH Antagonist: The Clinical Perspective PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain CRF signaling: involvement in acute stress-induced visceral analgesia in male rats -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corticotrophin-releasing factor 1 activation in the central amygdale and visceral hyperalgesia PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated plus maze protocol [protocols.io]
- 7. 125I-Tyro-sauvagine: a novel high affinity radioligand for the pharmacological and biochemical study of human corticotropin-releasing factor 2 alpha receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents -PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anxiogenic and aversive effects of corticotropin releasing factor (CRF) in the bed nucleus of the stria terminalis in the rat: role of CRF receptor subtypes PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. escholarship.org [escholarship.org]
- 16. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparative analysis of ACTH and corticosterone sampling methods in rats PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Investigating the Role of CRF1 Receptors with NBI-35965: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8022463#investigating-the-role-of-crf1-receptors-with-nbi-35965]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com